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Introduction

Okanin, a chalkonoid compound, is a significant bioactive molecule found in various medicinal
plants, including Bidens pilosa and Coreopsis tinctoria. Its diverse pharmacological activities,
ranging from anti-inflammatory to anticancer effects, have garnered considerable interest within
the scientific community. A thorough understanding of its structural and physicochemical
properties is paramount for its development as a potential therapeutic agent. This technical
guide provides a comprehensive overview of the spectroscopic data of pure okanin, including
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
spectroscopy. Detailed experimental protocols for acquiring this data are also presented, along
with visualizations of key signaling pathways modulated by okanin.

Spectroscopic Data

The following sections summarize the key spectroscopic data for pure okanin, presented in
tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 3C NMR data for okanin, recorded in deuterated methanol (CDsOD), are
presented below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b600618?utm_src=pdf-interest
https://www.benchchem.com/product/b600618?utm_src=pdf-body
https://www.benchchem.com/product/b600618?utm_src=pdf-body
https://www.benchchem.com/product/b600618?utm_src=pdf-body
https://www.benchchem.com/product/b600618?utm_src=pdf-body
https://www.benchchem.com/product/b600618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: *H and 3C NMR Spectroscopic Data of Okanin in CDsOD

Position 'H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
2 - 166.4
3 - 103.9
4 - 182.8
5 - 165.7
6 6.16 (1H, d, J=2.2 Hz) 96.5
7 - 164.8
8 5.94 (1H, d, J=2.2 Hz) 91.5
9 - 158.4
10 - 105.7
a 7.77 (1H, d, J=15.4 Hz) 126.8
B 7.64 (1H, d, J=15.4 Hz) 145.8
1 - 123.3
2' 7.33 (1H, d, J=2.2 Hz) 115.1
3 6.92 (1H, d, J=8.2 Hz) 116.3
4 - 146.1
5" 7.21 (1H, dd, J=8.2, 2.2 Hz) 120.4
6' - 148.8

Data obtained at 600 MHz for *H and 150 MHz for 13C NMR.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio
information, enabling the determination of the elemental composition of a molecule.
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Table 2: High-Resolution Mass Spectrometry Data of Okanin

o Mass-to-Charge Ratio
lonization Mode Formula
(m/z)

Negative 287.0559 [M-H]- C1sH1106

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds with conjugated systems like okanin.

Table 3: UV-Vis Absorption Maxima (Amax) of Okanin

Solvent Amax (nm)

Methanol 260, 370

Note: Specific absorption maxima can vary slightly depending on the solvent and experimental
conditions.

Experimental Protocols

This section details the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 600 MHz NMR spectrometer was utilized for acquiring both *H and 3C NMR
spectra.

Sample Preparation: A sample of pure okanin was dissolved in deuterated methanol (CDsOD)
to a suitable concentration for NMR analysis.

1H NMR Spectroscopy:

e Pulse Program: Standard single-pulse experiment.
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e Acquisition Parameters: A sufficient number of scans were acquired to obtain a good signal-
to-noise ratio. The spectral width was set to encompass all proton signals. A relaxation delay
of 1-2 seconds was used between scans.

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the residual solvent peak of CDsOD (& 3.31

ppm).
13C NMR Spectroscopy:

e Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) was used to obtain a
spectrum with singlets for all carbon atoms.

e Acquisition Parameters: A larger number of scans were required compared to *H NMR to
achieve an adequate signal-to-noise ratio. The spectral width was set to include all carbon
signals.

o Data Processing: Similar to *H NMR, the data was processed by Fourier transformation,
phasing, and baseline correction. Chemical shifts were referenced to the solvent peak of
CDsOD (6 49.0 ppm).

Mass Spectrometry

Instrumentation: High-resolution mass spectra were obtained using a mass spectrometer
equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of pure okanin was prepared in a suitable solvent,
typically methanol or acetonitrile.

High-Resolution Mass Spectrometry (HRMS):

 lonization Mode: The analysis was performed in negative ion mode to detect the
deprotonated molecule [M-H]~.

e Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap,
was used to achieve high mass accuracy.
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o Data Acquisition: Data was acquired over a suitable mass range to include the expected
molecular ion.

» Data Analysis: The elemental composition was determined from the accurate mass
measurement using specialized software.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer was used to record the absorption
spectrum.

Sample Preparation: A stock solution of pure okanin was prepared in methanol. This stock
solution was then diluted to a concentration that gives an absorbance reading within the linear
range of the instrument (typically between 0.1 and 1.0).

Measurement:

o Solvent Blank: A cuvette containing only the solvent (methanol) was used to record a
baseline spectrum.

o Sample Spectrum: The cuvette was then filled with the okanin solution, and the absorption
spectrum was recorded over a wavelength range of 200-600 nm.

o Data Analysis: The wavelengths of maximum absorbance (Amax) were identified from the
resulting spectrum.

Signaling Pathways and Experimental Workflows

Okanin has been shown to modulate several key signaling pathways involved in inflammation
and cancer. The following diagrams, generated using Graphviz, illustrate these pathways and a
general experimental workflow for spectroscopic analysis.
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Caption: Okanin inhibits the TLR4/NF-kB signaling pathway.
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Caption: Okanin induces both apoptosis and pyroptosis in cancer cells.
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Caption: General workflow for spectroscopic analysis of okanin.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of pure
okanin, essential for its identification, characterization, and further development in
pharmaceutical research. The detailed experimental protocols offer a practical guide for
researchers aiming to replicate or build upon these findings. The visualization of okanin's
interaction with key signaling pathways provides a deeper understanding of its biological
activity, paving the way for future investigations into its therapeutic potential. While
comprehensive NMR, MS, and UV-Vis data are presented, it is important to note that a
dedicated Fourier-transform infrared (FT-IR) spectrum for pure okanin was not available in the
surveyed literature. Further studies to obtain and characterize the FT-IR spectrum would
provide a more complete spectroscopic profile of this promising natural product.
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 To cite this document: BenchChem. [Spectroscopic Profile of Pure Okanin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600618#spectroscopic-data-of-pure-okanin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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